molecular formula C10H8N2 B567933 2-Methyl-1H-indole-4-carbonitrile CAS No. 1360883-22-2

2-Methyl-1H-indole-4-carbonitrile

Cat. No. B567933
M. Wt: 156.188
InChI Key: WQMZLOOFONQYCE-UHFFFAOYSA-N
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Patent
US08637537B2

Procedure details

To a solution of 2-methyl-1H-indole-4-carbonitrile (408 mg, 2.61 mmol) in NH3/MeOH (7 M, 20 mL) was added Raney nickel (100 mg). The mixture was stirred under hydrogen at 1 atmosphere at RT for 3 h. The mixture was filtered with Celite® and the filtrate was concentrated in vacuo to afford (2-methyl-1H-indol-4-yl)methanamine (105) as a yellow solid (398 mg, 95.1%). MS (ESI): m/z=144.3 [M−16]+.
Quantity
408 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4]2[CH:5]=[CH:6][CH:7]=[C:8]([C:11]#[N:12])[C:9]=2[CH:10]=1>N.CO.[Ni]>[CH3:1][C:2]1[NH:3][C:4]2[C:9]([CH:10]=1)=[C:8]([CH2:11][NH2:12])[CH:7]=[CH:6][CH:5]=2 |f:1.2|

Inputs

Step One
Name
Quantity
408 mg
Type
reactant
Smiles
CC=1NC=2C=CC=C(C2C1)C#N
Name
Quantity
20 mL
Type
solvent
Smiles
N.CO
Name
Quantity
100 mg
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred under hydrogen at 1 atmosphere at RT for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered with Celite®
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC=1NC2=CC=CC(=C2C1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 398 mg
YIELD: PERCENTYIELD 95.1%
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.